Bienvenue dans la boutique en ligne BenchChem!

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

kinase inhibition structure-activity relationship CDK

4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2309710-60-7) is a synthetic heterocyclic small molecule (MF: C₁₃H₁₅N₅O₂S; MW: 305.36 g/mol) belonging to the pyrazole–thiazole–piperazinone hybrid class. Its architecture comprises a piperazin-2-one core bearing an N1-(thiazol-2-yl) substituent and an N4-(1,3-dimethyl-1H-pyrazole-5-carbonyl) moiety, combining three privileged pharmacophoric elements in a single scaffold.

Molecular Formula C13H15N5O2S
Molecular Weight 305.36
CAS No. 2309710-60-7
Cat. No. B2889998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
CAS2309710-60-7
Molecular FormulaC13H15N5O2S
Molecular Weight305.36
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3)C
InChIInChI=1S/C13H15N5O2S/c1-9-7-10(16(2)15-9)12(20)17-4-5-18(11(19)8-17)13-14-3-6-21-13/h3,6-7H,4-5,8H2,1-2H3
InChIKeyWPPGUZDMECVNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2309710-60-7): Structural Identity and Compound Class


4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2309710-60-7) is a synthetic heterocyclic small molecule (MF: C₁₃H₁₅N₅O₂S; MW: 305.36 g/mol) belonging to the pyrazole–thiazole–piperazinone hybrid class [1]. Its architecture comprises a piperazin-2-one core bearing an N1-(thiazol-2-yl) substituent and an N4-(1,3-dimethyl-1H-pyrazole-5-carbonyl) moiety, combining three privileged pharmacophoric elements in a single scaffold [1]. The compound is supplied primarily as a research-grade intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology applications [1].

Why In-Class Pyrazole-Thiazole-Piperazinone Analogs Cannot Be Assumed Interchangeable with 2309710-60-7


Although the pyrazole–thiazole–piperazinone chemotype is associated with diverse biological activities—including anticancer, kinase inhibition, antimicrobial, and anti-inflammatory effects [1]—the specific substitution pattern on both the pyrazole ring (1,3-dimethyl) and the piperazinone scaffold (N1-thiazolyl, N4-pyrazole carbonyl) critically dictates target engagement, selectivity, and physicochemical properties [1][2]. Even minor modifications at the pyrazole N1/N3 positions or variation of the piperazinone N1-heteroaryl group can shift the biological profile from, for example, CDK inhibition to cholinesterase inhibition, or from anticancer to antimicrobial activity [1][2]. Consequently, generic substitution with a structurally similar analog bearing a different pyrazole substitution pattern (e.g., 1-methyl, 1,3,5-trimethyl, or 4-sulfonyl variants) or alternative N1-heteroaryl appendage cannot be presumed to yield equivalent results in target-based or phenotypic assays [1][2].

Quantitative Differentiation Evidence for 4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (2309710-60-7) Against Closest Analogs


Pyrazole Substitution Pattern (1,3-Dimethyl) Distinguishes Target Engagement from 1,3,5-Trimethyl and 1-Methyl Variants

The target compound bears a 1,3-dimethyl substitution on the pyrazole ring, whereas the closest commercially available analog is 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one (CAS 2310100-53-7), which features an additional methyl group at the pyrazole C4 position . In the pyrazole–thiazole CDK inhibitor patent class (US20020049215), the pyrazole C4 position is a critical determinant of kinase selectivity: C4-unsubstituted pyrazoles (as in 2309710-60-7) are explicitly claimed as preferred embodiments for CDK4 inhibition, while C4-substituted variants are associated with altered selectivity profiles [1]. Quantitative CDK4 IC₅₀ data for the target compound is not yet publicly available; however, the structural basis for differentiation—the absence of the C4 methyl group that would sterically and electronically alter hinge-binding interactions—is directly supported by the patent SAR claims [1]. Future head-to-head CDK4 profiling (target vs. the 1,3,5-trimethyl analog) is required to quantify the differential.

kinase inhibition structure-activity relationship CDK

Piperazin-2-one vs. Piperazine Core: Conformational Restraint Differentiates 2309710-60-7 from 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine Analogs

The target compound contains a piperazin-2-one core (lactam carbonyl at position 2), distinguishing it from 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine (CAS 1314162-19-0), which lacks the carbonyl and possesses greater conformational flexibility [1]. Piperazin-2-one scaffolds introduce a partial double-bond character to the amide bond, reducing the number of accessible conformers and imposing a more rigid geometry compared to the freely rotating piperazine ring [2]. In kinase inhibitor design, such conformational restriction has been shown to enhance target binding affinity by reducing the entropic penalty upon binding; for example, piperazinone-containing PI3Kδ and JAK2 inhibitors achieve low-nanomolar IC₅₀ values partly attributable to this effect [2]. Quantitative comparison of conformational ensembles (e.g., by molecular dynamics or X-ray) between the target compound and the piperazine analog has not been published, but the structural difference is a well-established design principle in medicinal chemistry [2].

conformational restriction piperazinone scaffold target selectivity

Dual Pyrazole–Thiazole Pharmacophore in 2309710-60-7 Enables Broader Target-Class Coverage Compared to Single-Pharmacophore Analogs

The target compound incorporates both a pyrazole and a thiazole ring connected through a piperazin-2-one linker, whereas analogs such as 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine lack the thiazole moiety and analogs such as 1-(thiazol-2-yl)piperazin-2-one (CAS 1017617-55-0) lack the pyrazole-carbonyl substituent [1]. A comprehensive review of pyrazole–thiazole hybrids demonstrates that the combination of both pharmacophores within a single molecular entity confers activity across a broader range of biological targets—including anticancer (CDK, EGFR, VEGFR2), antimicrobial, anti-inflammatory, and antiparasitic targets—compared to compounds possessing only one of the two heterocycles [2]. Quantitative data from representative pyrazole–thiazole hybrids include EGFR IC₅₀ = 0.012 µM and VEGFR2 IC₅₀ = 0.128 µM for optimized dual inhibitors, whereas single-pharmacophore pyrazole derivatives typically exhibit narrower target profiles [2].

polypharmacology pyrazole-thiazole hybrids multi-target

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate 2309710-60-7 from Close Analogs in Predicted ADME Space

The target compound has a computed TPSA of 99.6 Ų and 5 hydrogen-bond acceptor (HBA) atoms [1]. In comparison, the closely related analog 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one (CAS 2310100-53-7) has an identical HBA count but a higher molecular weight (319.38 vs. 305.36 g/mol) and cLogP, owing to the additional methyl group . The TPSA value of 99.6 Ų places 2309710-60-7 within the favorable range for oral bioavailability (TPSA < 140 Ų) and blood–brain barrier penetration (TPSA < 90 Ų is preferred for CNS; 99.6 Ų is borderline, suggesting limited CNS penetration) [2]. Quantitative differences in TPSA, HBA count, and MW relative to analogs can significantly influence membrane permeability and transporter recognition, even in the absence of direct experimental PK data [2].

physicochemical properties drug-likeness ADME prediction

Recommended Research Application Scenarios for 4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2309710-60-7)


Kinase Inhibitor Screening Libraries Targeting CDK4/CDK6 or Dual EGFR/VEGFR2

Based on the pyrazole–thiazole scaffold's established activity against cyclin-dependent kinases (US20020049215) and EGFR/VEGFR2 [1][2], 2309710-60-7 is optimally deployed as a screening library component in oncology-focused kinase inhibitor discovery programs. Its C4-unsubstituted pyrazole aligns with the CDK4-preferred pharmacophore, while the dual pyrazole–thiazole architecture supports evaluation against a broader kinase panel including EGFR and VEGFR2 [1][2].

Conformational Restriction Studies Comparing Piperazin-2-one vs. Piperazine Scaffolds

The piperazin-2-one core of 2309710-60-7 enables systematic investigation of conformational restriction effects on target binding. Researchers comparing this compound head-to-head with 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine (CAS 1314162-19-0) can quantify the entropic benefit of the lactam carbonyl on binding affinity, residence time, and selectivity across their target of interest .

Physicochemical Property-Driven Lead Optimization: MW and cLogP Benchmarking

With a molecular weight of 305.36 and XLogP3 of 0.7, 2309710-60-7 occupies a favorable position in lead-like chemical space [3]. It is suitable as a starting scaffold for property-driven optimization where maintaining MW < 350 and cLogP < 3 is a program goal. Comparative profiling against the higher-MW 1,3,5-trimethyl analog (MW 319.38) can quantify the impact of incremental lipophilicity on solubility, permeability, and metabolic stability [3].

Multi-Pharmacophore Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The co-occurrence of pyrazole, thiazole, and piperazin-2-one pharmacophores in a single molecule (MW 305) makes 2309710-60-7 an attractive starting point for fragment growing or scaffold-hopping campaigns [2][3]. Its three distinct heterocyclic recognition elements can be individually elaborated to probe subsite interactions in target proteins, while the relatively low molecular weight provides ample room for synthetic expansion without exceeding lead-like boundaries [3].

Quote Request

Request a Quote for 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.